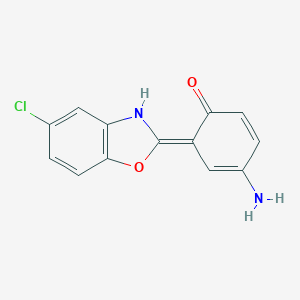![molecular formula C13H12FN5OS B317466 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B317466.png)
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine is a chemical compound with the molecular formula C13H12FN5OS and a molecular weight of 305.33 g/mol . This compound is characterized by the presence of a purine ring system substituted with a 2-(2-fluorophenoxy)ethylthio group and an amine group at the 6-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-fluorophenoxy)ethyl bromide and 6-mercaptopurine.
Reaction Conditions: The 2-(2-fluorophenoxy)ethyl bromide is reacted with 6-mercaptopurine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
8-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine: A similar compound with a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H12FN5OS |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
8-[2-(2-fluorophenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H12FN5OS/c14-8-3-1-2-4-9(8)20-5-6-21-13-18-10-11(15)16-7-17-12(10)19-13/h1-4,7H,5-6H2,(H3,15,16,17,18,19) |
InChI Key |
IZUSIPCOYDRLKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C(=NC=N3)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)OCCSC2=NC3=NC=NC(=C3N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B317383.png)
![1-(4-Bromophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B317384.png)
![1-(4-[3-chloro-4-(4-morpholinyl)phenyl]-5-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B317388.png)
![4-{bis[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}phenyl methyl ether](/img/structure/B317390.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B317393.png)
![2-[4-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazin-1-yl]ethanol](/img/structure/B317395.png)


![methyl 4-(5-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B317401.png)
![2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B317402.png)
![3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine](/img/structure/B317403.png)
![8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317405.png)
![1-(2-Fluorobenzoyl)-4-{4-nitro-3-[(4-isopropylbenzyl)amino]phenyl}piperazine](/img/structure/B317406.png)
![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B317407.png)
